1-(2-Pyrimidinyl)-2-pyrrolidinone

Catalog No.
S3408652
CAS No.
27179-32-4
M.F
C8H9N3O
M. Wt
163.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyrimidinyl)-2-pyrrolidinone

CAS Number

27179-32-4

Product Name

1-(2-Pyrimidinyl)-2-pyrrolidinone

IUPAC Name

1-pyrimidin-2-ylpyrrolidin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c12-7-3-1-6-11(7)8-9-4-2-5-10-8/h2,4-5H,1,3,6H2

InChI Key

RAQVVHKXASXJAD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=NC=CC=N2

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC=N2

Synthesis of Imidazo[1,2-a]pyridines

Specific Scientific Field: Chemistry, specifically organic synthesis.

Application Summary: Imidazo[1,2-a]pyridines are synthesized using a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Method of Application: The reaction of 2-aminopyridine with α-bromoacetophenone was optimized using several solvents and thermal or microwave heating conditions . The best results were obtained with water as the solvent under microwave irradiation .

Results or Outcomes: The method is fast, clean, high yielding, simple to work up, and environmentally benign . It resulted in the synthesis of 2-phenylimidazo[1,2-a]pyridine in an 82% yield .

Synthesis of Perimidines

Specific Scientific Field: Chemistry, specifically heterocyclic chemistry.

Application Summary: Perimidines are versatile scaffolds and a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry .

Method of Application: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .

Results or Outcomes: Perimidines have found applications in drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis .

1-(2-Pyrimidinyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a pyrimidine moiety. The compound features a five-membered lactam structure, specifically a pyrrolidinone, which is a cyclic amide derived from 2-pyrrolidinone. Its molecular formula is C8_{8}H8_{8}N2_{2}O, and it has a molecular weight of approximately 164.16 g/mol. The presence of both the pyrimidine and pyrrolidine rings contributes to its unique chemical properties and potential biological activities.

Typical of lactams and nitrogen-containing heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the lactam can hydrolyze to yield the corresponding amino acid.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The carbonyl group in the lactam can be reduced to form an amine, which may further react with alkylating agents.

The biological activity of 1-(2-Pyrimidinyl)-2-pyrrolidinone is notable due to its structural similarity to other biologically active compounds. Research indicates that derivatives of pyrrolidinones exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anticancer Properties: Certain studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • CNS Activity: Pyrrolidine derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Several methods have been developed for synthesizing 1-(2-Pyrimidinyl)-2-pyrrolidinone:

  • Cyclization Reactions: One approach involves the cyclization of appropriate pyrimidine and pyrrolidine precursors under acidic conditions.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation, promoting efficient formation of the desired compound.
  • Multi-Step Synthesis: A more complex synthesis may involve multiple steps, including the formation of intermediates that are subsequently converted into 1-(2-Pyrimidinyl)-2-pyrrolidinone.

1-(2-Pyrimidinyl)-2-pyrrolidinone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules used in materials science or fine chemicals.

Studies on the interactions of 1-(2-Pyrimidinyl)-2-pyrrolidinone with biological targets are crucial for understanding its pharmacodynamics. Research typically focuses on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Structure-Activity Relationships: Analyzing how modifications to the compound's structure affect its biological activity and interaction profiles.
  • In Vitro and In Vivo Studies: Conducting experiments in cell cultures and animal models to assess efficacy and safety.

Several compounds share structural features with 1-(2-Pyrimidinyl)-2-pyrrolidinone. Here are some notable examples:

Compound NameStructure TypeKey Properties
2-PyrrolidinoneLactamSolvent properties; used in pharmaceuticals
N-MethylpyrrolidoneN-AlkylpyrrolidinePolar aprotic solvent; used in chemical processes
PyrimidineHeterocyclicFound in nucleic acids; exhibits diverse biological activities
4-PiperidoneLactamAntidepressant activity; structural analogs explored

Uniqueness

1-(2-Pyrimidinyl)-2-pyrrolidinone stands out due to its dual heterocyclic structure, combining features of both pyrimidines and pyrrolidines, which may enhance its biological activity compared to simpler analogs. This unique combination allows for diverse interactions within biological systems, making it a valuable candidate for further research and development.

Dates

Modify: 2023-08-19

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